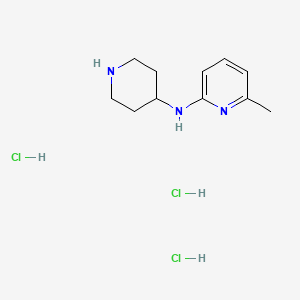

6-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is a chemical compound with the CAS Number 1707361-85-0 . It has a molecular weight of 227.74 and a molecular formula of C11H18ClN3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride include a molecular weight of 227.74 . Unfortunately, other specific properties such as density, melting point, boiling point, etc., were not available in the search results.Scientific Research Applications

Efficient Asymmetric Hydrogenation of Pyridines

Research demonstrates an efficient method for the asymmetric hydrogenation of substituted pyridines, enabling the stereoselective formation of piperidines with up to four new chiral centers in a single operation. This process is vital in the stereoselective synthesis of piperidines, applied successfully to a large number of substrates. The technique involves the use of chiral oxazolidinones and specific catalysts to achieve high enantioselectivities, underscoring its potential in the synthesis of complex, chiral piperidines, which are key intermediates in pharmaceuticals (Glorius et al., 2004).

Mannich Reaction in Heterocycle Synthesis

Another application involves the use of piperidinium-based compounds in the Mannich reaction for the synthesis of N,S-containing heterocycles. This process leads to the formation of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides in significant yields, illustrating the role of such compounds in constructing complex heterocyclic structures, which are prevalent in drug molecules and agrochemicals (Dotsenko et al., 2012).

Study of Intermolecular Interactions in Hydrates

Research on the intermolecular interactions in hydrates of substituted piperidines, such as 4-methylpiperidine, reveals insights into the structural and computational aspects of these compounds. Understanding these interactions is crucial for the development of pharmaceuticals where hydrate formation can affect the stability and solubility of active pharmaceutical ingredients (Socha et al., 2021).

Catalytic Oxidation of Cyclic Amines

Ceria-supported nanogold catalysts have been shown to efficiently catalyze the oxidative transformation of cyclic amines to lactams, an essential reaction for producing chemical feedstocks like caprolactam, a precursor to nylon-6. This research highlights the importance of developing new catalytic methods for the sustainable production of industrially relevant chemicals (Dairo et al., 2016).

Future Directions

Piperidine derivatives, including 6-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a lot of potential for future research and development in this area.

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their potential for further development .

Biochemical Pathways

Based on the anti-tubercular activity of similar compounds, it can be inferred that the compound may interfere with the biochemical pathways of mycobacterium tuberculosis .

Result of Action

Similar compounds have shown significant inhibitory concentrations (ic 50) ranging from 135 to 218 μM against Mycobacterium tuberculosis H37Ra .

properties

IUPAC Name |

6-methyl-N-piperidin-4-ylpyridin-2-amine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.3ClH/c1-9-3-2-4-11(13-9)14-10-5-7-12-8-6-10;;;/h2-4,10,12H,5-8H2,1H3,(H,13,14);3*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSYTIKVLZUBKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2CCNCC2.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

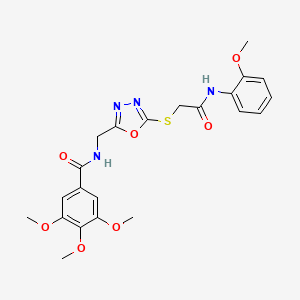

![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2921863.png)

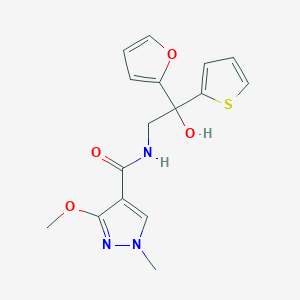

![(2E)-2-cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]-N-(3-nitrophenyl)prop-2-enamide](/img/structure/B2921878.png)

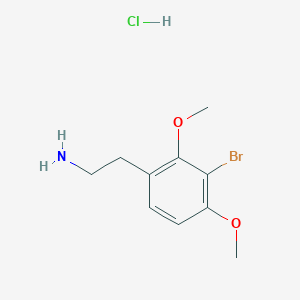

![2-Chloro-4-[(dimethylamino)methyl]phenol](/img/structure/B2921879.png)

![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanehydrazide](/img/structure/B2921880.png)

![4-fluoro-N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2921881.png)

![N-(3-chloro-4-methylphenyl)-2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}thio)acetamide](/img/structure/B2921882.png)

![Methyl 2-[1-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperidin-2-yl]acetate](/img/structure/B2921886.png)